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molecular formula C11H13ClO B8740983 7-Chloro-3,3-dimethylindan-5-ol CAS No. 65021-26-3

7-Chloro-3,3-dimethylindan-5-ol

Cat. No. B8740983
M. Wt: 196.67 g/mol
InChI Key: XDXVRAOZMUSNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04107324

Procedure details

449 g of isoprene, stabilized with 1.35 g of phenothiazine, were added dropwise over the course of 5.5 hours to a solution of 771 g of m-chlorophenol, 77 g of 85% strength phosphoric acid and 6 ml of water in 1.44 liters of o-dichlorobenzene at 150° C. To complete the reaction, stirring was continued overnight at 150° C. After cooling, the acid phase was separated off and extracted by shaking with toluene. The combined organic phases were washed until neutral. Fractional distillation gives 194 g of 7-chloro-3,3-dimethyl-5-hydroxy-indane; boiling point 105°-110° C/0.5 mm Hg; melting point 86.5° - 87.5° C. ##STR38##
Quantity
449 g
Type
reactant
Reaction Step One
Quantity
771 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.44 L
Type
solvent
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[Cl:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.P(=O)(O)(O)O.O>ClC1C=CC=CC=1Cl.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[Cl:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[C:11]2[C:12]=1[CH2:1][CH2:2][C:3]2([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
449 g
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
771 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
1.44 L
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
1.35 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the acid phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking with toluene
WASH
Type
WASH
Details
The combined organic phases were washed until neutral
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=C2C(CCC12)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 194 g
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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